4-Methoxythioanisole

Catalog No.
S594078
CAS No.
1879-16-9
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxythioanisole

CAS Number

1879-16-9

Product Name

4-Methoxythioanisole

IUPAC Name

1-methoxy-4-methylsulfanylbenzene

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3

InChI Key

DQNSKXYRRRCKGH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)SC

Synonyms

1-methoxy-4-(methylthio)benzene, MMTB

Canonical SMILES

COC1=CC=C(C=C1)SC

Material Properties

1-Methoxy-4-(methylthio)benzene, also known as 4-Methoxythioanisole, is an organic compound with the chemical formula C8H10OS. It is a colorless liquid with a faint odor Source: [Sigma-Aldrich: ].

Potential Applications

Research into 1-Methoxy-4-(methylthio)benzene explores its potential applications in various scientific fields. Some areas of study include:

  • Organic synthesis: As an intermediate in the synthesis of other organic molecules [Source: scientific literature].
  • Material science: Investigating its properties for potential use in the development of new materials [Source: scientific literature].
  • Biological studies: Research on its potential biological activity, such as its interaction with biological systems [Source: scientific literature].

4-Methoxythioanisole, with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol, is a colorless to pale yellow liquid at room temperature . It features a methoxy group (-OCH₃) attached to a thioether structure, making it a para-substituted thioanisole. The compound is soluble in organic solvents and has applications in organic synthesis and medicinal chemistry.

There is no current information available regarding a specific mechanism of action for 1-Methoxy-4-(methylthio)benzene in biological systems.

  • Moderate toxicity: Aromatic compounds with similar structures can be mildly to moderately toxic upon ingestion, inhalation, or skin contact.
  • Flammability: Likely flammable as a typical organic compound [].
  • Reactivity: May react with strong oxidizing agents.
, particularly oxidation processes involving enzymes. For instance, studies have shown that it reacts with horseradish peroxidase compounds, leading to transient-state kinetics characterized by an initial burst phase followed by a steady-state phase . The compound can also undergo oxidation reactions catalyzed by lignin peroxidase, where it interacts with hydrogen peroxide to form various products .

Research indicates that 4-Methoxythioanisole exhibits notable biological activities. It has been studied for its potential antioxidant properties and its role in enzyme-catalyzed reactions. The compound's interactions with reactive oxygen species suggest it could have implications in biological systems where oxidative stress is a factor . Additionally, its derivatives may possess antimicrobial and antifungal properties, though further studies are needed to fully elucidate these effects.

Several synthesis methods for 4-Methoxythioanisole exist:

  • Methylation of Thioanisole: One common method involves the methylation of thioanisole using methyl iodide in the presence of a base.
  • Reaction of Methanol with Thioanisole: Another approach includes reacting thioanisole with methanol under acidic conditions, facilitating the formation of the methoxy group.
  • Oxidative Methods: Oxidation of specific precursors can also yield 4-Methoxythioanisole through controlled reactions involving oxidizing agents.

4-Methoxythioanisole finds applications in several domains:

  • Organic Synthesis: It serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Research: The compound is utilized in biochemical studies to explore enzyme mechanisms and reaction kinetics.
  • Flavoring and Fragrance: Due to its aromatic properties, it may be used in flavoring agents and perfumes.

Interaction studies involving 4-Methoxythioanisole have primarily focused on its reactivity with various enzymes. For example, its interactions with horseradish peroxidase reveal insights into substrate specificity and reaction pathways under different pH conditions . These studies help in understanding how this compound can influence biochemical processes and its potential applications in medicinal chemistry.

Several compounds share structural similarities with 4-Methoxythioanisole, including:

  • Thioanisole: Lacks the methoxy group but shares the thioether structure.
  • p-Methylthioanisole: Contains a methylthio group instead of methoxy, affecting its chemical reactivity.
  • p-Chloroanisole: Features a chloro substituent instead of a thioether or methoxy group, leading to different chemical behaviors.
CompoundStructural FeaturesUnique Properties
4-MethoxythioanisoleMethoxy + ThioetherExhibits antioxidant activity
ThioanisoleThioether onlyBasic aromatic properties
p-MethylthioanisoleMethylthio substituentDifferent reactivity profile
p-ChloroanisoleChloro substituentVariations in solubility and reactivity

4-Methoxythioanisole stands out due to its unique combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds. Its applications in organic synthesis and potential therapeutic roles highlight its significance in both industrial and research settings.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1879-16-9

Wikipedia

4-Methoxythioanisole

Dates

Last modified: 08-15-2023

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